Cerium(III) Trifluoromethanesulfonate
Overview
Description
Cerium(III) Trifluoromethanesulfonate, also known as cerium triflate, is an inorganic compound with the chemical formula Ce(CF3SO3)3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its high thermal and chemical stability, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Cerium(III) Trifluoromethanesulfonate, also known as Cerium triflate, primarily targets epoxides . Epoxides are cyclic ethers with a three-atom ring that are highly reactive due to ring strain. They play a crucial role in organic synthesis as they can be converted into a wide range of functional groups.
Mode of Action
This compound acts as an efficient catalyst for the ring opening of epoxides . It provides high regio- and stereoselectivity, meaning it controls both the region and orientation of the reaction. This selectivity is crucial in organic synthesis as it ensures the desired product is obtained with minimal by-products.
Result of Action
The primary result of this compound’s action is the ring-opening of epoxides . This reaction is a key step in many organic syntheses, allowing for the creation of a wide range of functional groups from a simple epoxide precursor. The high regio- and stereoselectivity of this reaction ensures the desired product is obtained with minimal by-products.
Action Environment
This compound is hygroscopic , meaning it readily absorbs moisture from the environment . Therefore, it should be stored away from water/moisture, in a cool, dry, and well-ventilated place . It should also be stored away from oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Cerium(III) Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It is known to interact with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the ring-opening of epoxides, a reaction that is crucial in the synthesis of many biologically active compounds . The interaction of this compound with these biomolecules often involves coordination with the active sites of enzymes, thereby enhancing their catalytic activity.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways . Additionally, this compound has been shown to alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it has been reported to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which may affect its stability and activity . Over time, this can lead to degradation of the compound, potentially altering its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical reactions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby affecting metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in energy production and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s solubility in water also aids in its distribution within the cellular environment.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of this compound within cells is crucial for its role in biochemical reactions and cellular processes.
Preparation Methods
Cerium(III) Trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of cerium(III) oxide with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. Industrial production methods often involve the use of cerium(III) acetate hydrate as a precursor, which is then reacted with trifluoromethanesulfonic acid to yield this compound .
Chemical Reactions Analysis
Cerium(III) Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form cerium(II) compounds.
Substitution: It participates in substitution reactions, particularly in the formation of esters and ethers.
Common reagents used in these reactions include trifluoromethanesulfonic acid, acetic anhydride, and various organic substrates. Major products formed from these reactions include esters, ethers, and other organic compounds .
Scientific Research Applications
Cerium(III) Trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Cerium(III) Trifluoromethanesulfonate is unique compared to other similar compounds due to its high thermal and chemical stability. Similar compounds include:
- Lanthanum(III) Trifluoromethanesulfonate
- Ytterbium(III) Trifluoromethanesulfonate
- Bismuth(III) Trifluoromethanesulfonate
These compounds share similar properties but differ in their reactivity and specific applications. This compound is particularly valued for its efficiency as a catalyst in organic synthesis .
Properties
IUPAC Name |
cerium(3+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Ce/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMPGGNMIPKTH-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3CeF9O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370052 | |
Record name | Cerium(III) Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76089-77-5 | |
Record name | Cerium(III) Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cerium(III) Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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